Entropy-Driven Binding Advantage in Aminoglycoside-3′-phosphotransferase Over Isoquinoline Controls
In a direct head-to-head isothermal titration calorimetry study against aminoglycoside-3′-phosphotransferase IIIa (APH(3′)-IIIa), 3-amino-5-nitrobenzisothiazole (the target compound) exhibited a distinct thermodynamic binding profile compared to the structural analog 1-aminoisoquinoline. The target compound yielded a Ki of 1 μM [1], driven by a favourable entropic contribution (―TΔS) that more than offset a less favourable enthalpy, whereas 1-aminoisoquinoline displayed the weakest substrate affinity of the series and a predominantly enthalpy-driven binding mode [2]. The entropy-dominant binding of the nitrobenzisothiazole is consistent with hydrophobic desolvation and conformational restriction upon target engagement, directly translating into a quantifiable affinity gain over the isoquinoline comparator [2].
| Evidence Dimension | Binding affinity (Ki) and thermodynamic signature for APH(3′)-IIIa |
|---|---|
| Target Compound Data | Ki = 1 μM; entropy-driven binding (―TΔS favourable, ΔH less favourable) |
| Comparator Or Baseline | 1-Aminoisoquinoline: weakest substrate in the series, enthalpy-driven binding |
| Quantified Difference | Ki ~1 μM vs. markedly weaker affinity (rank-order thermodynamic inversion) |
| Conditions | Isothermal titration calorimetry at 25 °C; recombinant APH(3′)-IIIa |
Why This Matters
The quantified entropy-driven binding signature provides a mechanistic basis for prioritising 5-nitrobenzo[c]isothiazol-3-amine over isoquinoline-based fragments in nucleotide-competitive kinase inhibitor programmes where hydrophobic pocket complementarity is desired [1][2].
- [1] Byrd, A. K.; Anderson, J. S.; White, R. S.; et al. A New Class of Inhibitors of an Aminoglycoside Antibiotic Kinase. Murray State University Digital Commons, Student Scholarship 2018. View Source
- [2] Shi, Y.; Peng, M.; Zhang, J.; Wang, Y. Thermodynamical properties of protein kinase with adenine inhibitors. Science Bulletin 2013, 58 (3), 321–327. View Source
